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Compound of Interest

Compound Name:
Methyl 3-aminopropanoate

hydrochloride

Cat. No.: B555160 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectral data for Methyl 3-
aminopropanoate hydrochloride (C₄H₁₀ClNO₂; MW: 139.58 g/mol ). Detailed analyses of

Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C

NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data are

presented. This document includes detailed experimental protocols for obtaining each

spectrum and a logical workflow for the spectral characterization of the compound, visualized

using a Graphviz diagram. The presented data is crucial for the unambiguous identification and

quality control of Methyl 3-aminopropanoate hydrochloride in research and drug

development settings.

Chemical Structure
IUPAC Name: methyl 3-aminopropanoate;hydrochloride[1]

Chemical Formula: C₄H₁₀ClNO₂

Molecular Weight: 139.58 g/mol [1]

Structure:
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Spectral Data
The following sections summarize the key spectral data for Methyl 3-aminopropanoate
hydrochloride.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for elucidating the proton environment in a

molecule. The spectrum of Methyl 3-aminopropanoate hydrochloride exhibits distinct signals

corresponding to the different types of protons present.

Signal
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

1 ~8.27 broad singlet 3H -NH₃⁺

2 ~3.77 singlet 3H -OCH₃

3 ~3.39 triplet 2H -CH₂-NH₃⁺

4 ~2.95 triplet 2H -C(=O)-CH₂-

Note: Chemical shifts are reported based on data obtained in Chloroform-d (CDCl₃) at 500

MHz.[2] The broadness of the amine protons is due to quadrupole broadening and exchange

with the solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Signal Chemical Shift (δ) ppm Assignment

1 ~171 -C=O

2 ~52 -OCH₃

3 ~35 -CH₂-NH₃⁺

4 ~32 -C(=O)-CH₂-
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Note: Approximate chemical shifts are based on typical values for similar functional groups and

require experimental verification for this specific compound.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule through their

characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Intensity Assignment

~3400-2800 Strong, Broad
N-H stretch (from -NH₃⁺), O-H

stretch (if moisture is present)

~2950 Medium C-H stretch (aliphatic)

~1740 Strong C=O stretch (ester)

~1580 Medium N-H bend (amine salt)

~1250 Strong C-O stretch (ester)

Note: These are characteristic absorption bands. The spectrum for a specific sample should be

acquired for precise peak positions.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering structural clues.

m/z Relative Intensity (%) Assignment

104.07 High
[M+H]⁺ (protonated molecule

of the free base)

74.06 Medium [M-OCH₃]⁺

59.04 High [COOCH₃]⁺

Note: The mass spectrum of the hydrochloride salt will typically show the molecular ion of the

free base (Methyl 3-aminopropanoate) after loss of HCl. The values presented are predicted for
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the free base.

Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

Accurately weigh 10-20 mg of Methyl 3-aminopropanoate hydrochloride.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,

Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterium

Oxide (D₂O)) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if

necessary.

Instrumentation and Data Acquisition:

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Parameters:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

Relaxation Delay: 1-2 seconds.

¹³C NMR Parameters:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-200 ppm.
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Number of Scans: 1024 or more scans may be required due to the low natural

abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard

(e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

FTIR Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of Methyl 3-aminopropanoate hydrochloride with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle until a fine, homogeneous powder is obtained.

Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

Instrumentation and Data Acquisition:

Instrument: A Fourier-Transform Infrared Spectrometer.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

A background spectrum of the empty sample compartment or a pure KBr pellet should be

recorded and automatically subtracted from the sample spectrum.
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Data Analysis:

Identify the major absorption bands and assign them to the corresponding functional

groups.

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of Methyl 3-aminopropanoate hydrochloride (approximately 1

mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

Instrumentation and Data Acquisition:

Instrument: A mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI).

Ionization Mode: Positive ion mode is typically used for amines.

Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z

50-200).

The sample solution is introduced into the ion source via direct infusion or through a liquid

chromatography system.

Data Analysis:

Identify the molecular ion peak ([M+H]⁺ for the free base).

Analyze the fragmentation pattern to confirm the structure.

Workflow for Spectral Characterization
The following diagram illustrates the logical workflow for the comprehensive spectral

characterization of Methyl 3-aminopropanoate hydrochloride.
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Spectral Characterization Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectral Analysis of Methyl 3-
aminopropanoate hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b555160#spectral-data-of-methyl-3-aminopropanoate-
hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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